3-Bromo-4-fluoro-2-methoxyaniline
Description
3-Bromo-4-fluoro-2-methoxyaniline (CAS: 1257535-12-8) is an aromatic amine derivative with the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . It features a bromine atom at the 3-position, fluorine at the 4-position, and a methoxy group at the 2-position of the aniline ring. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSFBKAABBREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276523 | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-12-8 | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoro-2-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromo-4-fluoroaniline with methoxy groups under specific reaction conditions. Another method includes the reduction of nitro compounds followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials such as p-nitrochlorobenzene. The process includes nitration, reduction, and subsequent halogenation steps to introduce the bromine and fluorine atoms .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methoxyaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The following table summarizes critical properties of 3-Bromo-4-fluoro-2-methoxyaniline and its closest analogs:
Key Observations:
Methoxy vs. Iodo: Replacing the methoxy group with iodine (as in 3-Bromo-4-fluoro-2-iodoaniline) introduces steric bulk and alters reactivity, favoring halogen-exchange reactions .
Positional Isomerism :
- Analog QN-2908 (2-Bromo-4-fluoro-6-methoxyaniline) demonstrates how bromine and methoxy group positions influence electronic effects. The para-fluorine in both QN-2908 and the target compound may stabilize resonance structures, but ortho-bromine in QN-2908 increases steric hindrance .
Biological Relevance: While direct carcinogenicity data are unavailable for these compounds, suggests that methyl-substituted aminoazo dyes show inverse correlations between substituent positions and carcinogenic activity. By analogy, the prime-ring substituents (Br, F, OCH₃) in this compound may influence protein-binding behavior and metabolic pathways .
Research Findings and Implications
Reactivity Trends
- Nucleophilic Substitution: The fluorine atom in this compound may direct electrophilic attacks to the ortho/para positions, while bromine’s electron-withdrawing effect could deactivate the ring compared to non-halogenated analogs.
- Cross-Coupling Efficiency : The methoxy group’s electron-donating nature likely enhances stability in palladium-catalyzed reactions, whereas iodo analogs may exhibit faster oxidative addition due to weaker C–I bonds .
Physicochemical Properties
Biological Activity
3-Bromo-4-fluoro-2-methoxyaniline is an organic compound with significant biological activity, characterized by its unique molecular structure. This compound, with the molecular formula C₇H₈BrFNO and a molecular weight of approximately 221.05 g/mol, contains bromine and fluorine substituents that enhance its interaction with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The structural arrangement of this compound is crucial for its biological activity. The presence of halogen atoms (bromine and fluorine) and a methoxy group influences its chemical reactivity and potential interactions with enzymes and receptors. This compound's ability to modulate biological processes is attributed to these substituents, which can affect binding affinities and specificity towards various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrFNO |
| Molecular Weight | 221.05 g/mol |
| Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that this compound can alter enzyme activity and receptor binding due to its structural features. The halogen atoms may enhance binding affinity, while the methoxy group can participate in hydrogen bonding, stabilizing interactions with biological targets .
Biological Activity
Studies have demonstrated that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.
- Cell Proliferation Effects : Research indicates that it may influence cell proliferation rates, which is crucial for cancer research.
Case Studies
- Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various anilines, this compound demonstrated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Interaction Studies : A detailed investigation into the binding affinity of this compound with various enzymes revealed that modifications in the structure could lead to enhanced inhibition rates. For example, derivatives with additional functional groups showed improved enzyme inhibition compared to the parent compound.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines indicated that this compound could reduce cell viability at certain concentrations, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoro-2-methoxyaniline | Bromine at 4-position | Similar enzyme inhibition |
| 1-Bromo-3-fluoro-2-methoxybenzene | Bromine at 1-position | Lower binding affinity |
| 2-Bromo-4,6-difluoroanisole | Two fluorines at positions 4 and 6 | Reduced antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
